2-[methyl-[(3-phenyl-1-adamantyl)carbamoyl]amino]acetic Acid
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Overview
Description
2-[methyl-[(3-phenyl-1-adamantyl)carbamoyl]amino]acetic Acid is a synthetic organic compound characterized by its unique adamantyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[methyl-[(3-phenyl-1-adamantyl)carbamoyl]amino]acetic Acid typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 3-phenyl-1-adamantylamine with methyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with glycine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[methyl-[(3-phenyl-1-adamantyl)carbamoyl]amino]acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The adamantyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-[methyl-[(3-phenyl-1-adamantyl)carbamoyl]amino]acetic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[methyl-[(3-phenyl-1-adamantyl)carbamoyl]amino]acetic Acid involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The phenyl group may also contribute to the compound’s overall activity by facilitating interactions with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
2-[methyl-[(3-phenyl-1-adamantyl)carbamoyl]amino]propanoic Acid: Similar structure with a propanoic acid group instead of acetic acid.
2-[methyl-[(3-phenyl-1-adamantyl)carbamoyl]amino]butanoic Acid: Contains a butanoic acid group, offering different chemical properties.
Uniqueness
2-[methyl-[(3-phenyl-1-adamantyl)carbamoyl]amino]acetic Acid is unique due to its specific combination of adamantyl and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[methyl-[(3-phenyl-1-adamantyl)carbamoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-22(12-17(23)24)18(25)21-20-10-14-7-15(11-20)9-19(8-14,13-20)16-5-3-2-4-6-16/h2-6,14-15H,7-13H2,1H3,(H,21,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQZCVJUXKFHPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)NC12CC3CC(C1)CC(C3)(C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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